3-(Methylthio)-1-hexanol, also known as 3-(methylsulfanyl)hexan-1-ol, is an organosulfur compound characterized by its thioether group, which is substituted by two alkyl groups. Its chemical formula is C₇H₁₆OS, and it has a molecular weight of approximately 148.26 g/mol. This compound appears as a light yellow liquid with a pungent odor, often described as having a sulfurous or metallic scent . It is primarily used in the flavor and fragrance industries due to its unique olfactory properties.
The primary function of 3-(Methylthio)-1-hexanol is as a flavoring agent in passion fruit. It likely interacts with olfactory receptors in the nose, triggering the perception of a fruity aroma. The exact mechanism of this interaction is not fully understood but might involve the molecule's shape and functional groups fitting into specific binding sites on the receptors [].
3-(Methylthio)-1-hexanol is a naturally occurring compound found in Passiflora edulis, also known as the yellow passion fruit []. While its exact biological function within the plant remains uninvestigated, its presence suggests a potential role in the fruit's aroma or flavor profile.
Research suggests that 3-(Methylthio)-1-hexanol contributes to the characteristic odor of yellow passion fruit []. Its aroma profile is described as green, leafy, metallic, vegetable, and sulfurous []. Due to this unique character, 3-(Methylthio)-1-hexanol finds application as a flavoring agent in food products. Safety evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have deemed it safe for consumption at typical use levels of 0.02-6 ppm in finished products [].
There is limited scientific research available on 3-(Methylthio)-1-hexanol beyond its role as a flavoring agent. Further investigations might explore its potential biological activities, such as antimicrobial or insecticidal properties, based on the presence of the functional group -SCH₃ (methylthiol).
Future research efforts could focus on:
These reactions highlight its versatility in organic synthesis and potential applications in producing more complex molecules.
The synthesis of 3-(Methylthio)-1-hexanol typically involves the following methods:
These methods allow for the production of 3-(Methylthio)-1-hexanol with varying degrees of purity and yield depending on the reaction conditions employed .
3-(Methylthio)-1-hexanol finds applications primarily in:
Its functional properties make it valuable across multiple industrial sectors .
Interaction studies involving 3-(Methylthio)-1-hexanol have focused on its sensory attributes and potential effects on biological systems. It has been noted for its strong olfactory impact, which can influence consumer preferences in food and fragrance products. Additionally, studies suggest that it may interact with olfactory receptors, contributing to its distinct smell and flavor profile .
Several compounds exhibit structural similarities to 3-(Methylthio)-1-hexanol, including:
Compound Name | Structure Type | Key Features |
---|---|---|
3-(Methylthio)-1-hexanol | Thioether Alcohol | Unique sulfurous odor, used in flavors |
1-Hexanol | Straight-chain Alcohol | Common solvent, no sulfur functionality |
2-Methylthioethanol | Thioalcohol | Shorter chain, similar odor profile |
3-(Ethylthio)-1-hexanol | Thioether Alcohol | Similar structure with ethyl substitution |
The uniqueness of 3-(Methylthio)-1-hexanol lies in its specific combination of a six-carbon chain with a methylthio group, which provides distinctive sensory properties not found in other similar compounds .
Irritant